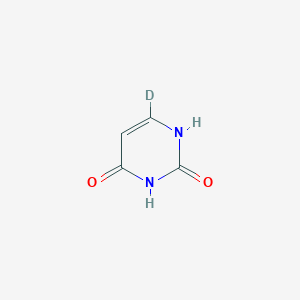
Gpsvfplapssk-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gpsvfplapssk-13C6: is a 13C-labeled version of the peptide Gpsvfplapssk. This peptide is an IgG1 signature peptide of anti-SARS-CoV-2 antibodies. It is primarily used for the quantification and specific isolation of anti-SARS-CoV-2 antibodies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Gpsvfplapssk-13C6 involves the incorporation of stable heavy isotopes of carbon (13C) into the peptide structure. This is typically achieved through solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The 13C-labeled amino acids are incorporated at specific positions during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the labeled peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Gpsvfplapssk-13C6 primarily undergoes reactions typical of peptides, such as hydrolysis and enzymatic cleavage. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Cleavage: Proteases such as trypsin can cleave the peptide at specific sites
Major Products Formed:
Hydrolysis Products: Smaller peptide fragments or individual amino acids.
Enzymatic Cleavage Products: Specific peptide fragments depending on the cleavage site
Applications De Recherche Scientifique
Gpsvfplapssk-13C6 has several scientific research applications, including:
Quantification of Anti-SARS-CoV-2 Antibodies: Used in mass spectrometry-based assays to quantify specific antibodies in human serum
Pharmacokinetic Studies: Utilized as a tracer in drug development to study the pharmacokinetics and metabolic profiles of drugs
Biological Research: Employed in studies involving the immune response to SARS-CoV-2
Mécanisme D'action
Gpsvfplapssk-13C6 functions as a tracer peptide for the quantification of anti-SARS-CoV-2 antibodies. It binds specifically to the IgG1 antibodies, allowing for their isolation and quantification using mass spectrometry. The incorporation of 13C isotopes enhances the accuracy and sensitivity of the detection .
Comparaison Avec Des Composés Similaires
Gpsvfplapssk: The non-labeled version of the peptide.
Other Isotope-Labeled Peptides: Peptides labeled with other stable isotopes such as 15N or deuterium
Uniqueness: Gpsvfplapssk-13C6 is unique due to its specific application in quantifying anti-SARS-CoV-2 antibodies. The incorporation of 13C isotopes provides enhanced sensitivity and accuracy in mass spectrometry-based assays, making it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C55H87N13O16 |
|---|---|
Poids moléculaire |
1192.3 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino](1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C55H87N13O16/c1-30(2)24-35(45(73)58-32(5)53(81)67-22-12-18-41(67)51(79)63-38(28-70)47(75)62-37(27-69)46(74)59-34(55(83)84)16-9-10-20-56)60-50(78)42-19-13-23-68(42)54(82)36(25-33-14-7-6-8-15-33)61-52(80)44(31(3)4)65-48(76)39(29-71)64-49(77)40-17-11-21-66(40)43(72)26-57/h6-8,14-15,30-32,34-42,44,69-71H,9-13,16-29,56-57H2,1-5H3,(H,58,73)(H,59,74)(H,60,78)(H,61,80)(H,62,75)(H,63,79)(H,64,77)(H,65,76)(H,83,84)/t32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1/i9+1,10+1,16+1,20+1,34+1,55+1 |
Clé InChI |
JJSLDOHLCAWNSF-UKMKZEMJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[13C@@H]([13CH2][13CH2][13CH2][13CH2]N)[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


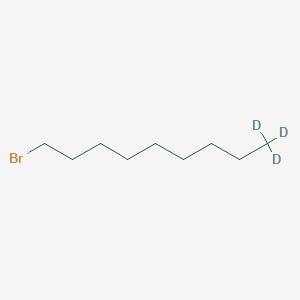
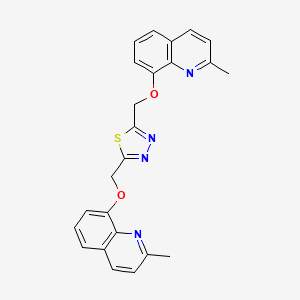
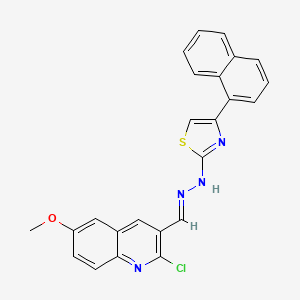
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

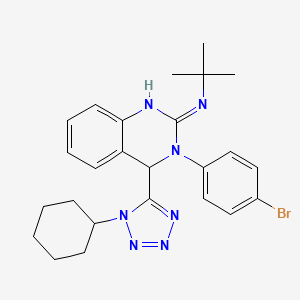
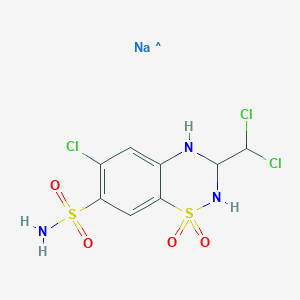
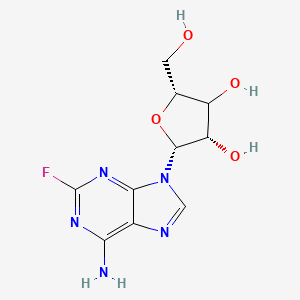

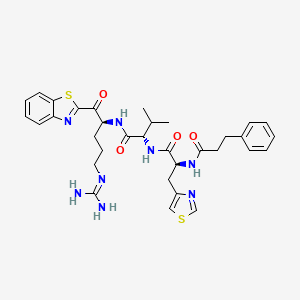

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
